![molecular formula C20H20F2N6O B5070931 3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H20F2N6O and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is 398.16666561 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazoline derivatives have been studied for their antimicrobial properties . Compounds with a pyrazoline structure have shown potential in combating bacterial and fungal infections. The presence of the difluorobenzoyl group in F2318-0278 could enhance these properties, making it a candidate for developing new antimicrobial agents .
Antitubercular Agents
The structural similarity of F2318-0278 to compounds with known anti-tubercular activity suggests its potential as a therapeutic agent against tuberculosis. Research on related pyrazine derivatives has demonstrated significant inhibitory effects on Mycobacterium tuberculosis, indicating that F2318-0278 could be a valuable addition to the arsenal of anti-TB drugs .
Antioxidant Properties
Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this stress. Pyrazoline derivatives have shown antioxidant activities , which could be harnessed in F2318-0278 for therapeutic applications, potentially aiding in the treatment of conditions caused by oxidative damage .
Anticancer Research
The pyrazoline core of F2318-0278 is a scaffold for the development of antitumor drugs . Its structural features may interact with cancer cell pathways, offering a starting point for the synthesis of novel anticancer agents. Further research could explore its efficacy and mechanism of action in oncology .
Neuroprotective Effects
Compounds like F2318-0278 have been associated with neuroprotective effects due to their ability to modulate enzymes like acetylcholinesterase (AchE). By influencing AchE activity, F2318-0278 could contribute to the development of treatments for neurodegenerative diseases or conditions involving nerve impulse transmission .
Fungicidal Applications
The efficacy of related compounds in providing fungicidal activities suggests that F2318-0278 could be used in agricultural or pharmaceutical contexts to protect against fungal pathogens. Its specific interactions with fungal cells could lead to the development of new fungicides .
Enzyme Inhibition
Enzyme inhibitors are crucial in regulating biological pathways. F2318-0278’s potential to inhibit specific enzymes could be leveraged in research to understand and control metabolic processes, with implications for treating various diseases .
Aquatic Toxicology
The impact of chemicals on aquatic life is an important area of study. F2318-0278 could be used in toxicological studies to assess the effects of new compounds on species like rainbow trout, which is vital for environmental protection and understanding the ecological impact of chemical substances .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They are also known to act as dopamine and serotonin antagonists .
Mode of Action
For instance, piperazine derivatives are known to act as dopamine and serotonin antagonists , which means they might inhibit the action of these neurotransmitters, leading to changes in neuronal signaling.
Pharmacokinetics
The compound’s compliance with lipinski’s rule of five (ro5), which predicts good absorption or permeation, could be an indicator of its bioavailability .
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-13-12-14(2)28(25-13)18-7-6-17(23-24-18)26-8-10-27(11-9-26)20(29)19-15(21)4-3-5-16(19)22/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCORMLMPMLSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-difluorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

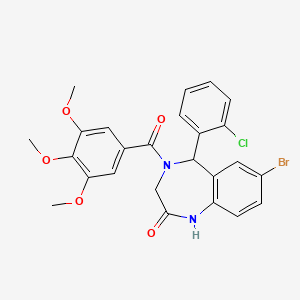
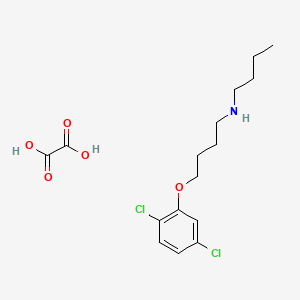
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5070877.png)
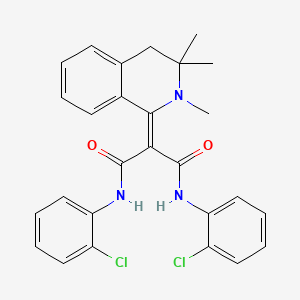
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5070891.png)
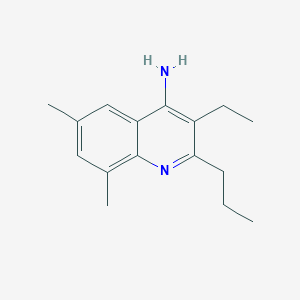
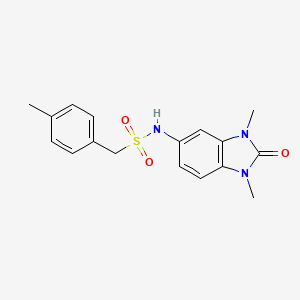
![4-oxo-4-[2-(phenylacetyl)hydrazino]butanoic acid](/img/structure/B5070919.png)
![dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B5070920.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5070926.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-2,6-dimethylmorpholine](/img/structure/B5070942.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
![methyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5070949.png)